

2-Methyldecane as a Volatile Organic Compound (VOC): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyldecane

Cat. No.: B042159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane (CAS 6975-98-0) is a branched-chain alkane that functions as a volatile organic compound (VOC). It is found in a variety of natural sources, including plants and insects, and plays a significant role in chemical communication. As a semiochemical, it can influence the behavior of insects, making it a compound of interest for the development of novel pest management strategies. This technical guide provides a comprehensive overview of **2-methyldecane**, including its physicochemical properties, analytical methods for its detection, its role in biological signaling, and protocols for relevant experimental procedures.

Physicochemical Properties of 2-Methyldecane

A summary of the key physicochemical properties of **2-methyldecane** is presented in Table 1. This data is essential for developing analytical methods and understanding its environmental fate.

Property	Value	Unit	Reference
Molecular Formula	C ₁₁ H ₂₄		[1][2][3]
Molecular Weight	156.31	g/mol	[1][2]
Boiling Point	189.3	°C	[1]
Melting Point	-48.9	°C	[1]
Density	0.7331	g/cm ³ at 20°C	
Vapor Pressure	0.49	mmHg at 25°C	[1]
logP (Octanol-Water Partition Coefficient)	5.9		[1]
Refractive Index	1.4131	at 20°C	
InChIKey	CNPVJWYWYZMPDS -UHFFFAOYSA-N		[1][3]

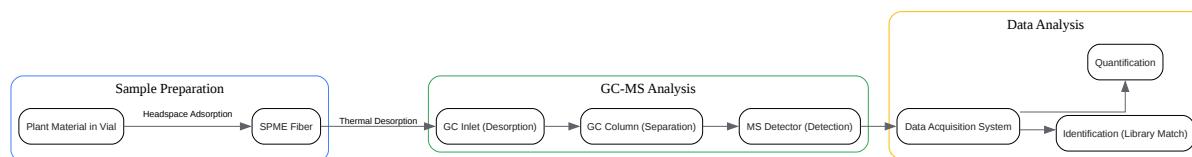
Natural Occurrence

2-Methyldecane has been identified as a volatile component in a variety of plants, including Angelica gigas, Hypericum perforatum (St. John's Wort), and Artemisia capillaris.[1] It is also a constituent of chickpea seeds (Cicer arietinum).[4] In the animal kingdom, it functions as a semiochemical, a chemical signal used for communication, in various insect species.

Analytical Methodologies for 2-Methyldecane Detection and Quantification

The analysis of **2-methyldecane**, particularly from complex environmental or biological matrices, typically involves chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds like **2-methyldecane**.

Experimental Protocol: GC-MS Analysis of **2-Methyldecane** in Plant Volatiles

This protocol provides a general framework for the analysis of **2-methyldecane** in plant headspace samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

- Sample Collection (Headspace Solid-Phase Microextraction - HS-SPME):
 - Place a known quantity of the plant material (e.g., 1-5 grams of fresh leaves) into a sealed headspace vial.
 - Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample.
 - The extraction time and temperature should be optimized; typical starting points are 30-60 minutes at 40-60°C.
- GC-MS Analysis:
 - Injector: The SPME fiber is thermally desorbed in the GC inlet, which is typically operated in splitless mode to maximize sensitivity. An injection temperature of 250°C is common.
 - Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 5-10°C/minute.
 - Final hold: 250°C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

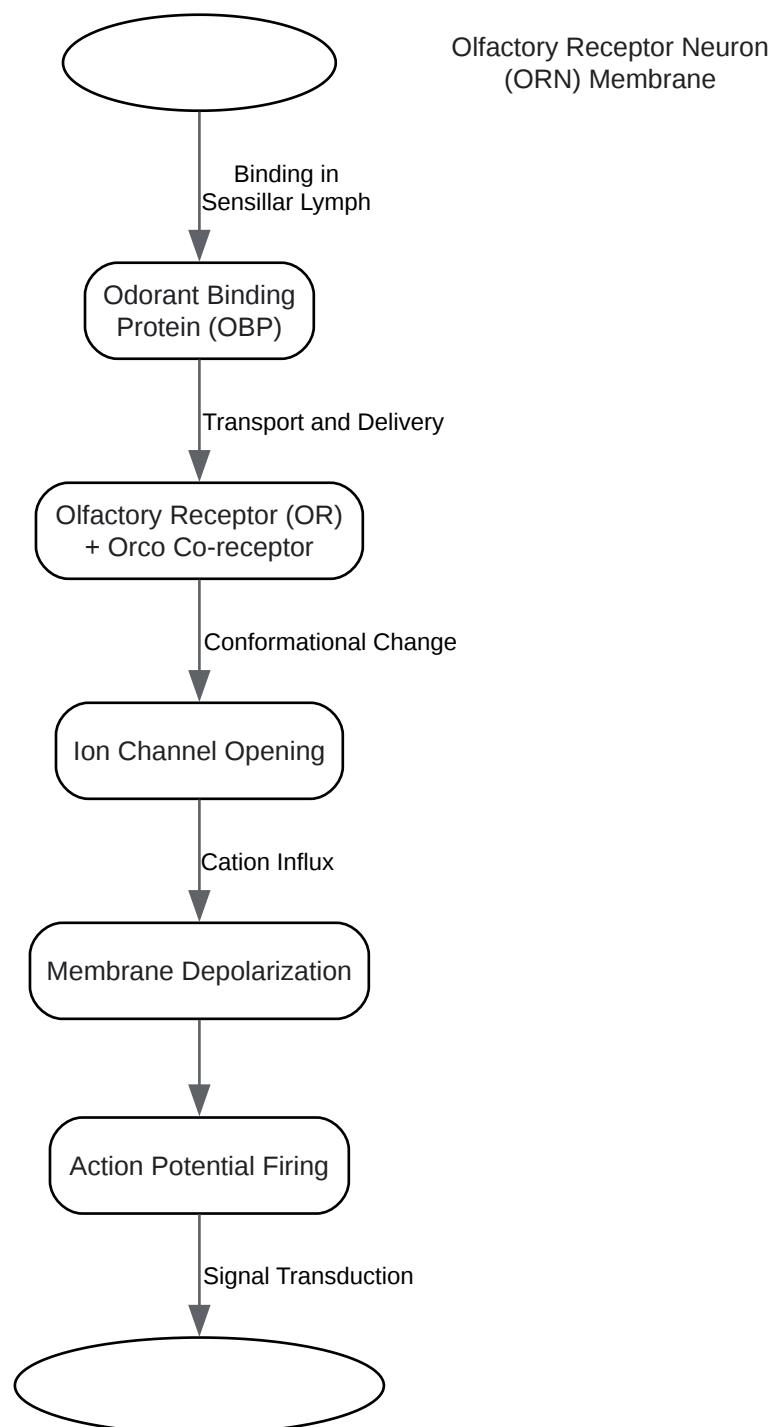
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
- Data Analysis:
 - Identification of **2-methyldecane** is achieved by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).
 - Quantification can be performed using an internal or external standard calibration curve.

[Click to download full resolution via product page](#)

Figure 1. GC-MS workflow for **2-methyldecane** analysis.

Role as a Semiochemical in Insects

2-Methyldecane is known to act as a semiochemical, influencing the behavior of various insect species. It can function as a component of pheromone blends, affecting processes such as mate recognition, aggregation, and trail following.


Insect Olfactory Signaling Pathway

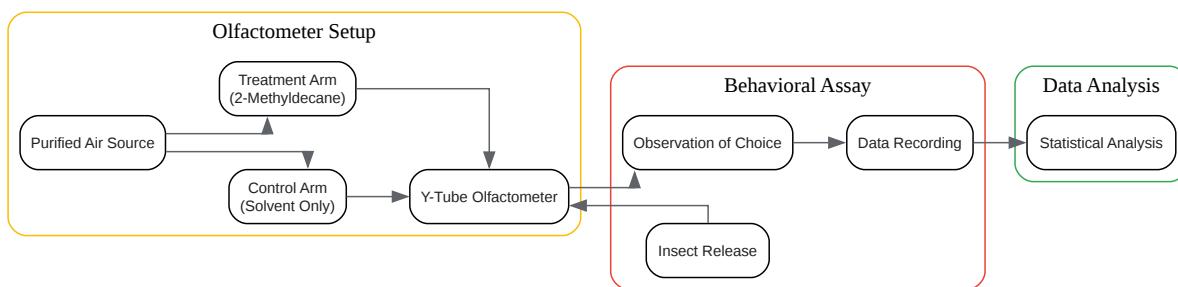
The detection of volatile compounds like **2-methyldecane** by insects is a complex process initiated by the binding of the odorant molecule to an Olfactory Receptor (OR) located on the dendrites of Olfactory Receptor Neurons (ORNs), which are housed in sensory hairs called sensilla. While the specific receptor for **2-methyldecane** has not been definitively identified in all insect species, the general mechanism of olfactory signal transduction is understood.

Experimental Protocol: Electroantennography (EAG) for Insect Response to **2-Methyldecane**

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

- Antenna Preparation:
 - Excise the antenna from a live, immobilized insect.
 - Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.
- Stimulus Delivery:
 - A purified and humidified air stream is continuously passed over the antenna.
 - A puff of air containing a known concentration of **2-methyldecane** is injected into the continuous air stream. The solvent for the **2-methyldecane** should be a high-purity, low-volatility solvent like paraffin oil. A solvent-only puff serves as a control.
- Data Recording and Analysis:
 - The change in electrical potential across the antenna (the EAG response) is amplified and recorded.
 - The amplitude of the depolarization is measured and compared to the response elicited by control and standard compounds.

[Click to download full resolution via product page](#)


Figure 2. Generalized insect olfactory signaling pathway.

Behavioral Assays

To determine the behavioral response of an insect to **2-methyldecane**, olfactometer assays are commonly employed.

Experimental Protocol: Two-Choice Olfactometer Assay

- Apparatus: A Y-tube olfactometer is a common choice. It consists of a central arm where the insect is introduced and two side arms, each connected to a separate air stream.
- Stimulus Preparation: One air stream passes over a filter paper treated with a solution of **2-methyldecane** in a suitable solvent. The other air stream passes over a filter paper treated with the solvent alone (control).
- Assay:
 - An insect is released at the entrance of the central arm.
 - The insect's movement is observed, and the arm it chooses to enter first, as well as the time spent in each arm, is recorded.
 - The positions of the treatment and control arms are switched between trials to avoid positional bias.
- Data Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the arm containing **2-methyldecane**.

[Click to download full resolution via product page](#)

Figure 3. Workflow for a two-choice olfactometer assay.

Synthesis of 2-Methyldecane

For research purposes, a reliable synthetic route to obtain pure **2-methyldecane** is necessary. One common method involves a Grignard reaction.

Experimental Protocol: Synthesis of **2-Methyldecane** via Grignard Reaction

This is a generalized protocol and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

- Formation of the Grignard Reagent:
 - React 2-bromodecane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). This forms decan-2-ylmagnesium bromide.
- Reaction with a Methylating Agent:
 - Add a suitable methylating agent, such as dimethyl sulfate, dropwise to the Grignard reagent at a controlled temperature (e.g., 0°C).
- Workup and Purification:
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the organic layer with a suitable solvent (e.g., diethyl ether).
 - Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.
 - Purify the crude product by fractional distillation to obtain pure **2-methyldecane**.

Conclusion

2-Methyldecane is a volatile organic compound with significant roles in chemical ecology. Its detection and quantification from natural sources, as well as the elucidation of its effects on

insect behavior, are crucial areas of research. The protocols and information provided in this guide offer a foundational resource for scientists and researchers working with this intriguing molecule. Further investigation into the specific olfactory receptors and downstream signaling pathways activated by **2-methyldecane** will undoubtedly open new avenues for the development of targeted and environmentally friendly pest management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decane, 2-methyl- (CAS 6975-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Methyldecane | 6975-98-0 [sigmaaldrich.com]
- 4. 2-methyl decane, 6975-98-0 [thegoodsentscompany.com]
- To cite this document: BenchChem. [2-Methyldecane as a Volatile Organic Compound (VOC): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042159#2-methyldecane-as-a-volatile-organic-compound-voc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com